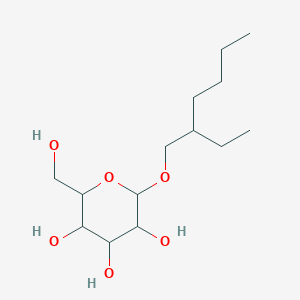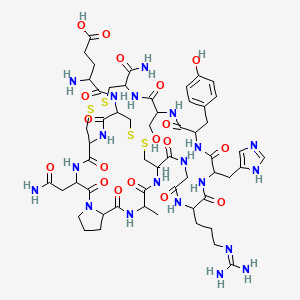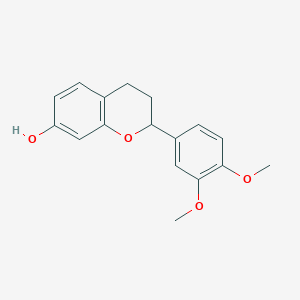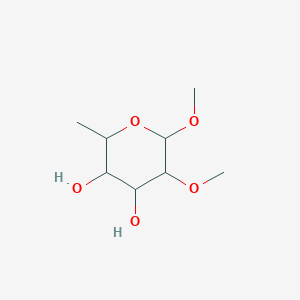
Methyl6-Deoxy-2-O-methyl-alpha-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside is a methyl glycoside derivative of galactose
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside typically involves the methylation of 6-deoxy-galactose. The reaction is carried out under controlled conditions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually performed in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure high yield and purity.
Industrial Production Methods
Industrial production of Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. It can also interact with cell surface receptors and transporters, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranoside: A similar compound with a different glycosidic linkage.
Methyl alpha-D-galactopyranoside: Lacks the deoxy and methoxy modifications.
Uniqueness
Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can influence its reactivity, stability, and interactions with biological molecules, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H16O5 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
5,6-dimethoxy-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C8H16O5/c1-4-5(9)6(10)7(11-2)8(12-3)13-4/h4-10H,1-3H3 |
Clé InChI |
ZIRPXMSHWUAJJI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


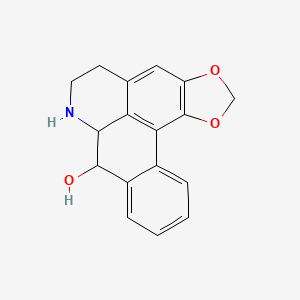

![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide](/img/structure/B12322020.png)
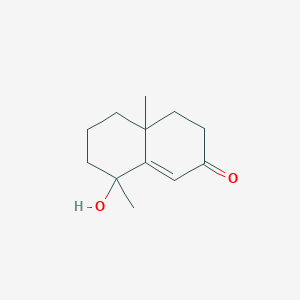
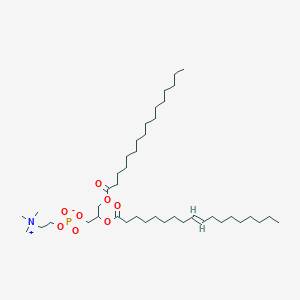
![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)
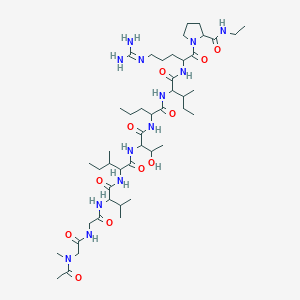
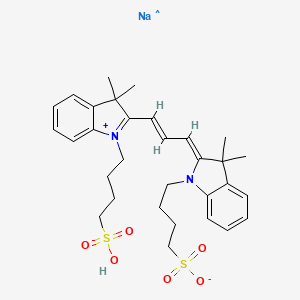
![Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)](/img/structure/B12322056.png)
